p38 MAP Kinase Inhibitor

描述

p38 丝裂原活化蛋白激酶 (p38 MAPK) 抑制剂是一类靶向 p38 MAPK 通路的化合物,该通路参与多种细胞过程,如炎症、细胞分化和凋亡。p38 MAPK 通路被应激刺激激活,包括细胞因子、紫外线、热休克和渗透压休克。 抑制该通路在治疗炎症性疾病、神经退行性疾病和某些癌症方面具有治疗潜力 .

准备方法

合成路线和反应条件: p38 MAPK 抑制剂的合成涉及多个步骤,包括核心结构的形成以及引入增强结合亲和力和特异性的官能团。常见的合成路线包括:

杂环核的形成: 许多 p38 MAPK 抑制剂含有杂环核,如哒嗪、嘧啶和喹啉。这些核心是通过涉及适当前体的环化反应合成的。

官能化: 引入卤素、羟基和氨基等官能团以提高结合亲和力。此步骤通常涉及亲核取代、亲电芳香取代和偶联反应。

工业生产方法: p38 MAPK 抑制剂的工业生产涉及合成路线的放大,同时确保高收率和纯度。 诸如连续流动化学和自动化合成之类的技术被用来优化生产效率 .

反应类型:

氧化: p38 MAPK 抑制剂可以发生氧化反应,特别是在易于发生电子撤回的位点。

还原: 还原反应可用于修饰官能团,例如将硝基还原为胺。

取代: 亲核和亲电取代反应在 p38 MAPK 抑制剂的合成和修饰中很常见。

常用试剂和条件:

氧化剂: 高锰酸钾,三氧化铬。

还原剂: 硼氢化钠,氢化铝锂。

取代试剂: 卤化试剂,有机金属试剂。

主要产物: 从这些反应中形成的主要产物通常是具有特定官能团的所需 p38 MAPK 抑制剂,这些官能团增强了它们的生物活性 .

科学研究应用

p38 MAPK 抑制剂具有广泛的科学研究应用:

化学: 用作研究 p38 MAPK 通路及其在各种化学过程中的作用的工具。

生物学: 用于研究 p38 MAPK 在细胞过程中的作用,例如凋亡、分化和应激反应。

医学: 治疗炎症性疾病(例如类风湿性关节炎)、神经退行性疾病(例如阿尔茨海默病)和某些癌症的潜在治疗剂。

作用机制

p38 MAPK 抑制剂通过与 p38 MAPK 酶的活性位点结合发挥作用,从而阻止其激活以及随后的下游靶点的磷酸化。这种抑制会破坏信号级联反应,从而导致促炎细胞因子(如肿瘤坏死因子-α和白介素-6)的产生减少。 所涉及的分子靶点和通路包括对丝裂原活化蛋白激酶激酶 (MKK) 的抑制和对核因子-κB 等转录因子的抑制 .

类似化合物:

SB203580: 一种具有吡啶基咪唑结构的著名 p38 MAPK 抑制剂。

VX-702: 一种具有嘧啶核心的强效 p38 MAPK 抑制剂。

BIRB 796: 一种具有二芳基脲结构的高选择性 p38 MAPK 抑制剂。

比较: p38 MAPK 抑制剂在选择性靶向 p38 MAPK 通路方面的独特能力使其成为炎症和应激反应的关键。与其他激酶抑制剂相比,p38 MAPK 抑制剂由于其特异性和效力,在治疗多种疾病方面显示出希望。 诸如毒性和临床试验中缺乏疗效之类的挑战限制了它们的广泛使用 .

相似化合物的比较

SB203580: A well-known p38 MAPK inhibitor with a pyridinyl imidazole structure.

VX-702: A potent p38 MAPK inhibitor with a pyrimidine core.

BIRB 796: A highly selective p38 MAPK inhibitor with a diaryl urea structure.

Comparison: p38 MAPK inhibitors are unique in their ability to selectively target the p38 MAPK pathway, which is crucial for inflammatory and stress responses. Compared to other kinase inhibitors, p38 MAPK inhibitors have shown promise in treating a wide range of diseases due to their specificity and potency. challenges such as toxicity and lack of efficacy in clinical trials have limited their widespread use .

生物活性

p38 mitogen-activated protein kinase (MAPK) is a crucial enzyme involved in various cellular processes, particularly inflammation and stress responses. As a result, p38 MAPK inhibitors (p38 MAPKIs) have garnered significant attention for their potential therapeutic applications in treating inflammatory diseases, cancer, and neurodegenerative disorders. This article reviews the biological activity of p38 MAPK inhibitors, focusing on their mechanisms of action, therapeutic efficacy, and relevant case studies.

p38 MAPK is activated by various stress signals and cytokines, leading to the phosphorylation of downstream targets that promote inflammation. Inhibition of p38 MAPK can block these pathways, thereby reducing the production of pro-inflammatory cytokines such as TNF-alpha, IL-1, and IL-6. The most studied p38 MAPKIs include SB203580 and VX-702, which inhibit the kinase's catalytic activity by binding to its ATP pocket .

Key Features of p38 MAPK Inhibitors

- Selectivity : Many p38 MAPKIs exhibit selectivity for specific isoforms (e.g., p38α) while minimizing off-target effects on other kinases.

- Therapeutic Potential : These inhibitors have shown promise in preclinical and clinical trials for various conditions, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and diabetic retinopathy .

Efficacy in Disease Models

- Inflammation and Arthritis :

- Diabetic Retinopathy :

- Chronic Obstructive Pulmonary Disease (COPD) :

Data Tables

Case Study 1: Rheumatoid Arthritis

In a Phase II clinical trial involving VX-702, patients with rheumatoid arthritis showed significant improvements in symptoms after treatment with the inhibitor. The trial reported a notable reduction in swollen joints and pain levels compared to placebo groups.

Case Study 2: Diabetic Retinopathy

A study on diabetic rats treated with PHA666859 found that the inhibitor not only reduced retinal inflammation but also preserved capillary integrity over time. This suggests a potential therapeutic avenue for preventing diabetic complications.

属性

IUPAC Name |

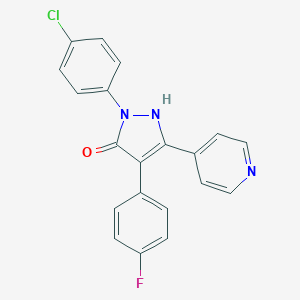

2-(4-chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClFN3O/c21-15-3-7-17(8-4-15)25-20(26)18(13-1-5-16(22)6-2-13)19(24-25)14-9-11-23-12-10-14/h1-12,24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFBYHUKZSRPHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(NN(C2=O)C3=CC=C(C=C3)Cl)C4=CC=NC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。